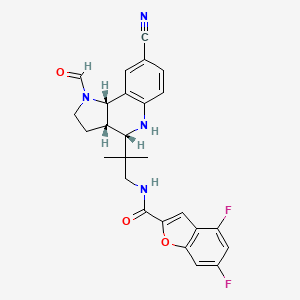
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-101479 is a selective androgen receptor modulator.
Scientific Research Applications
Synthesis and Characterization
- A study by Idrees et al. (2020) discusses the synthesis of derivatives involving benzofuran moieties, highlighting their potential in creating new compounds with unique properties. The study focuses on the synthesis process and characterization of these derivatives, showcasing their versatility in chemical reactions (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antimicrobial Screening
- Research by Al-Haiza et al. (2003) and Parameshwarappa and Sangapure (2009) explored the antimicrobial properties of compounds containing the benzofuran moiety. These studies demonstrate the potential use of such compounds in combating various bacterial infections, emphasizing their relevance in pharmaceutical research (Al-Haiza, Mostafa, & El-kady, 2003); (Parameshwarappa & Sangapure, 2009).
Anti-cancer Activity
- Ghorab and Alsaid (2015) investigated the anti-breast cancer activity of novel quinoline derivatives, highlighting the potential therapeutic applications of such compounds in cancer treatment. The study provides insights into the efficacy of these compounds against specific cancer cell lines, offering a pathway for developing new cancer therapies (Ghorab & Alsaid, 2015).
Synthesis of Novel Derivatives
- Yamaguchi et al. (1990) and Molina, Alajarín, and Sánchez-Andrada (1993) focused on the synthesis of novel derivatives involving the benzofuran and quinoline moieties. These studies contribute to the understanding of chemical synthesis techniques and the creation of diverse chemical structures with potential applications in various fields of research (Yamaguchi, Yokoi, Yamada, Arai, Uchiuzo, & Kawase, 1990); (Molina, Alajarín, & Sánchez-Andrada, 1993).
Antibacterial Studies
- Shankerrao, Bodke, and Mety (2013) conducted a study on the synthesis and evaluation of phenolic esters and amides of a specific quinoline-carboxylic acid derivative, demonstrating its antibacterial properties. This research highlights the potential of these compounds in developing new antibacterial agents (Shankerrao, Bodke, & Mety, 2013).
Novel Radioligands for Imaging
- Matarrese et al. (2001) explored the synthesis of novel quinoline-2-carboxamide derivatives as potential radioligands. These compounds show promise for imaging peripheral benzodiazepine type receptors, offering potential applications in diagnostic imaging (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
properties
CAS RN |
1414376-79-6 |
|---|---|
Product Name |
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro- |
Molecular Formula |
C26H24F2N4O3 |
Molecular Weight |
478.4998 |
IUPAC Name |
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro- |
InChI |
InChI=1S/C26H24F2N4O3/c1-26(2,12-30-25(34)22-10-17-19(28)8-15(27)9-21(17)35-22)24-16-5-6-32(13-33)23(16)18-7-14(11-29)3-4-20(18)31-24/h3-4,7-10,13,16,23-24,31H,5-6,12H2,1-2H3,(H,30,34)/t16-,23+,24+/m1/s1 |
InChI Key |
NFUDYVGPEWZTDV-XRJVTAMDSA-N |
SMILES |
O=C(C1=CC2=C(F)C=C(F)C=C2O1)NCC(C)([C@H]3NC4=C(C=C(C#N)C=C4)[C@]5([H])[C@@]3([H])CCN5C=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
S-101479; S101479; S 101479 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



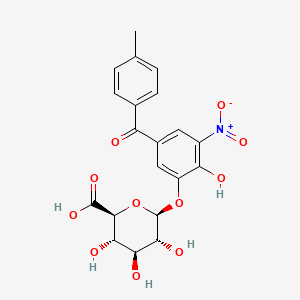
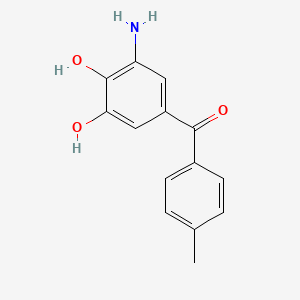
![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)
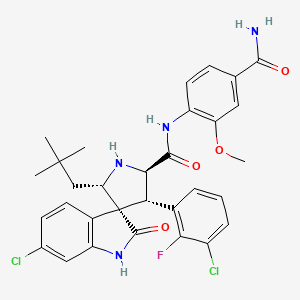
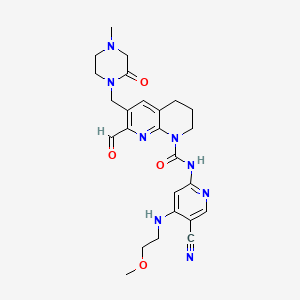

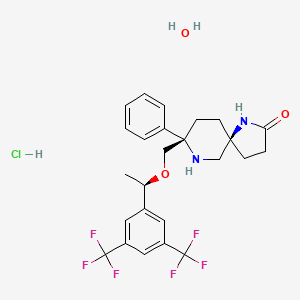
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
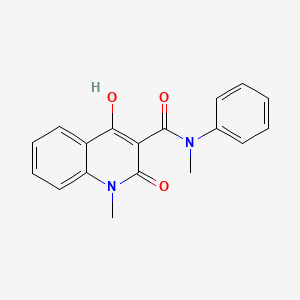
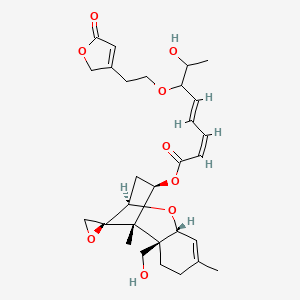
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)